molecular formula C11H8F3NO B2914807 2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one CAS No. 79878-01-6

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one

Cat. No.: B2914807
CAS No.: 79878-01-6
M. Wt: 227.186
InChI Key: AJYYCMYGIQUBSE-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is an organic compound with the molecular formula C₁₁H₈F₃NO. It is characterized by the presence of a trifluoromethyl group attached to an indole ring, which is a common structural motif in many biologically active compounds .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It may be used in the development of new materials with unique properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one typically involves the trifluoroacetylation of indoles. One common method includes the reaction of indole derivatives with ethyl trifluoropyruvate in the presence of a copper catalyst. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like organolithium compounds or Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy. The indole ring can interact with biological receptors, enzymes, and other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-indol-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(5-methyl-1H-indol-3-yl)ethan-1-one
  • 2,2,2-Trifluoro-1-(6-methyl-1H-indol-3-yl)ethan-1-one

Uniqueness

2,2,2-Trifluoro-1-(4-methyl-1H-indol-3-yl)ethan-1-one is unique due to the specific position of the methyl group on the indole ring. This positional isomerism can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from its analogs .

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-methyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-3-2-4-8-9(6)7(5-15-8)10(16)11(12,13)14/h2-5,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYYCMYGIQUBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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